molecular formula C15H9Cl3O B6326101 2,2',4'-Trichlorochalcone CAS No. 1031691-32-3

2,2',4'-Trichlorochalcone

Cat. No.: B6326101
CAS No.: 1031691-32-3
M. Wt: 311.6 g/mol
InChI Key: KMHFPKWODSHRBC-VMPITWQZSA-N
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Description

2,2',4'-Trichlorochalcone is a synthetic chalcone derivative characterized by three chlorine substituents at the 2, 2', and 4' positions of its aromatic rings. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates in flavonoid biosynthesis and have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and hypolipidemic effects .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-6-7-12(14(18)9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHFPKWODSHRBC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : The ortho (2 and 2') and para (4') positions in this compound likely enhance steric hindrance and electron-withdrawing effects compared to para-substituted analogs like 4,4'-Dichlorochalcone. This may reduce solubility in polar solvents but improve membrane permeability .
  • Hydroxy vs. Chloro Groups: 4'-Hydroxy-4-chlorochalcone exhibits distinct hydrogen-bonding capabilities due to the hydroxyl group, contrasting with the purely hydrophobic trichloro derivatives. This difference correlates with its monoamine oxidase inhibition activity .

Hypolipidemic Effects

  • 3',4',4-Trichlorochalcone (a positional isomer of this compound) reduced serum cholesterol and triglycerides by 40–50% in acute Triton WR1339 assays and showed sustained efficacy in chronic hypercaloric models .

Enzyme Inhibition

  • 4'-Hydroxy-4-chlorochalcone inhibits monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases. Its activity highlights the importance of polar substituents in enzyme binding .
  • This compound’s lack of hydroxyl groups may redirect its bioactivity toward non-enzymatic targets, such as lipid metabolism pathways, akin to its trichloro isomer .

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